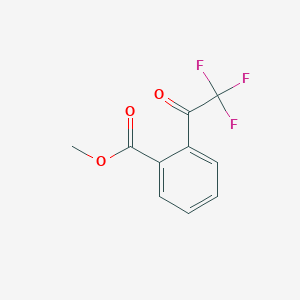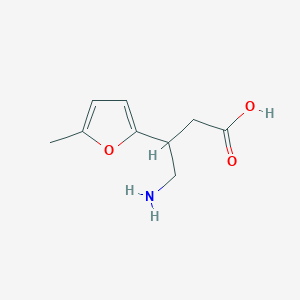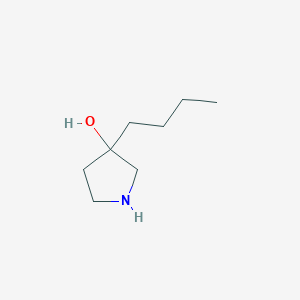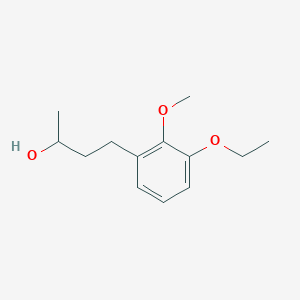
4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol is an organic compound with the molecular formula C13H20O3 This compound features a butanol backbone substituted with ethoxy and methoxy groups on a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize 4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol involves an aldol condensation reaction. This process typically starts with the reaction of 3-ethoxy-2-methoxybenzaldehyde with butan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperatures to ensure the formation of the desired product.
-
Grignard Reaction: : Another synthetic route involves the Grignard reaction. Here, 3-ethoxy-2-methoxybenzyl chloride reacts with a Grignard reagent like butylmagnesium bromide. The reaction is performed in an anhydrous environment to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts may also be employed to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
-
Oxidation: : 4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : This compound can be reduced to form alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
-
Substitution: : The ethoxy and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions. Reagents such as halogens (e.g., bromine or chlorine) can be used to replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one.
Reduction: 4-(3-Ethoxy-2-methoxyphenyl)butane.
Substitution: 4-(3-Bromo-2-methoxyphenyl)butan-2-ol.
科学研究应用
Chemistry
In chemistry, 4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
This compound is studied for its potential biological activities. Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its effects at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound can be used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. Its derivatives may possess properties useful in various applications, such as solvents or intermediates in chemical processes.
作用机制
The mechanism by which 4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The ethoxy and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
- 4-(3-Methoxyphenyl)butan-2-ol
- 4-(3-Ethoxyphenyl)butan-2-ol
- 4-(3-Methoxy-2-ethoxyphenyl)butan-2-ol
Uniqueness
4-(3-Ethoxy-2-methoxyphenyl)butan-2-ol is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to compounds with only one of these groups. The combination of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H20O3 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC 名称 |
4-(3-ethoxy-2-methoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C13H20O3/c1-4-16-12-7-5-6-11(13(12)15-3)9-8-10(2)14/h5-7,10,14H,4,8-9H2,1-3H3 |
InChI 键 |
UQDHVGDMPCVKQA-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1OC)CCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


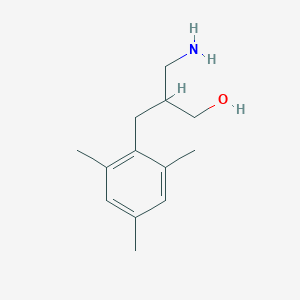

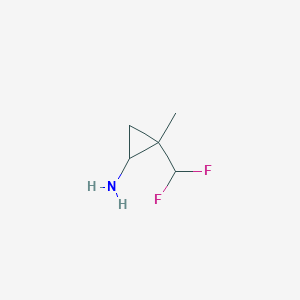
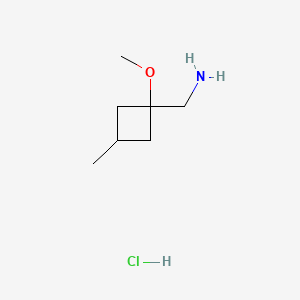
![methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B15320809.png)
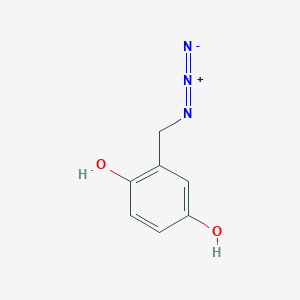
![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B15320818.png)
![2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate](/img/structure/B15320819.png)
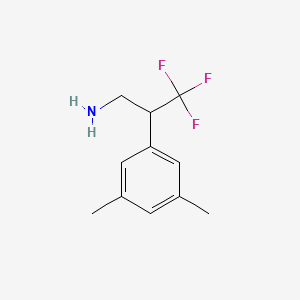
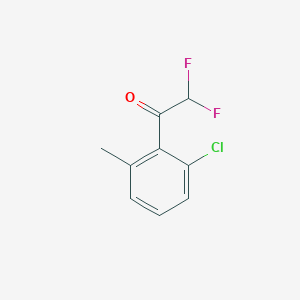
![7-Oxa-4-azaspiro[2.5]octane-4-carboxamide](/img/structure/B15320839.png)
